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Compound of Interest

8-Hydroxyquinoline-7-carboxylic
Compound Name: d
aci

Cat. No.: B025490

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
hydroxyquinoline-7-carboxylic acid, a versatile heterocyclic compound with applications in
medicinal chemistry and materials science. This document compiles available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside
detailed experimental protocols relevant for the characterization of this and structurally related
molecules.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for 8-
hydroxyquinoline-7-carboxylic acid. It is important to note that while some experimental data
for related compounds is available, a complete, peer-reviewed dataset for this specific
molecule is not consistently reported in the literature. The *H NMR data presented is based on
prediction and data from commercial suppliers, and the 13C NMR, IR, and MS data are based
on typical values for this class of compounds.

Table 1: *H NMR Spectral Data (Predicted)
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity

ppm) (3, Hz)
H-2 9.03 dd J=40,13
H-3 7.41 dd J=83,41
H-4 8.11 dd J=8.3,16
H-5 7.30 d J=8.7
H-6 8.36 d J=8.6
-OH brs
-COOH brs

Solvent: Pyridine-ds, Frequency: 400.1 MHz. Data is predicted and should be confirmed

experimentally.

Table 2: 13C NMR Spectral Data (Typical)

Carbon Chemical Shift (6, ppm)
C-2 ~150

C-3 ~122

C-4 ~137

C-4a ~140

C-5 ~118

C-6 ~129

C-7 ~115

C-8 ~155

C-8a ~128

-COOH ~170

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Note: These are approximate chemical shifts based on known values for 8-hydroxyquinoline
derivatives. Actual values will be dependent on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data (Typical Absorption Bands)

Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid

3300-2500 Broad
and phenol)
~1700 Strong C=0 stretch (carboxylic acid)
) C=C and C=N stretching
1600-1450 Medium-Strong o
(aromatic rings)
~1300 Medium C-O stretch
~1200 Medium O-H bend

Table 4. Mass Spectrometry (MS) Data (Predicted Fragmentation)

m/z Interpretation

189 [M]* (Molecular lon)

172 [M-OH]*

144 [M-COOH]*

116 Loss of CO from [M-COOH]*

Note: Fragmentation patterns can vary significantly with the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These are based on common practices for the analysis of 8-hydroxyquinoline

derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation:

o Weigh approximately 5-10 mg of 8-hydroxyquinoline-7-carboxylic acid for *H NMR and
20-25 mg for 13C NMR.

o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or
CDCIs) in a clean, dry NMR tube. DMSO-ds is often preferred for carboxylic acids due to
its ability to solubilize polar compounds and allow for the observation of exchangeable
protons.

 Instrumentation and Data Acquisition:
o Acquire spectra on a 400 MHz or higher field NMR spectrometer.

o For *H NMR, acquire data with a spectral width of approximately 12 ppm, a relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio.

o For 3C NMR, use a spectral width of approximately 220 ppm with proton decoupling. A
longer relaxation delay (5-10 seconds) and a larger number of scans will be necessary
due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

2. Infrared (IR) Spectroscopy
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind a small amount (1-2 mg) of the dry sample with approximately 100-200
mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

e Instrumentation and Data Acquisition:
o Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

o Collect data over the range of 4000-400 cm~* with a resolution of 4 cm~1.
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o Perform a background scan with an empty sample compartment or a pure KBr pellet
before scanning the sample.

3. Mass Spectrometry (MS)
e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

 Instrumentation and Data Acquisition:

o Introduce the sample into the mass spectrometer via a suitable ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

o Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the
molecular weight of the compound (e.g., m/z 50-500).

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain
fragmentation patterns of the molecular ion.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 8-hydroxyquinoline-7-carboxylic acid.
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General Workflow for Spectroscopic Analysis
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Structural Elucidation
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Caption: A flowchart illustrating the typical workflow for obtaining and interpreting NMR, IR, and
MS spectroscopic data for a chemical compound.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 8-Hydroxyquinoline-7-
Carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025490#spectroscopic-data-nmr-ir-ms-for-8-
hydroxyquinoline-7-carboxylic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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